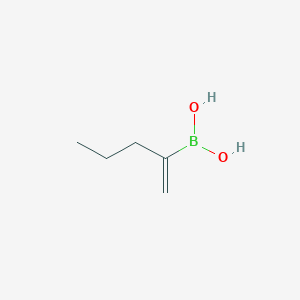

Pent-1-en-2-ylboronic acid

CAS No.:

Cat. No.: VC18052427

Molecular Formula: C5H11BO2

Molecular Weight: 113.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11BO2 |

|---|---|

| Molecular Weight | 113.95 g/mol |

| IUPAC Name | pent-1-en-2-ylboronic acid |

| Standard InChI | InChI=1S/C5H11BO2/c1-3-4-5(2)6(7)8/h7-8H,2-4H2,1H3 |

| Standard InChI Key | ZQUCDTTXFIGSRS-UHFFFAOYSA-N |

| Canonical SMILES | B(C(=C)CCC)(O)O |

Introduction

Structural and Chemical Properties of Pent-1-en-1-ylboronic Acid

Molecular Architecture

Pent-1-en-1-ylboronic acid (C₅H₁₁BO₂) features a boron atom bonded to a vinyl group (CH₂=CH-CH₂-CH₂-CH₂) and two hydroxyl groups. The IUPAC name, [(E)-pent-1-enyl]boronic acid, reflects its trans-configuration (InChIKey: SYKWJOZHNDPWIM-SNAWJCMRSA-N). The boron center adopts a trigonal planar geometry, with the vinyl group’s π-electrons influencing its reactivity. Density functional theory (DFT) calculations suggest that the conjugated double bond stabilizes the boronic acid through resonance, enhancing its participation in Suzuki-Miyaura couplings.

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 113.95 g/mol | |

| Density | 0.936 g/cm³ | |

| Boiling Point | 209.9°C at 760 mmHg | |

| Melting Point | 100–105°C (lit.) | |

| Vapor Pressure | 0.0452 mmHg at 25°C |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 1-pentenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis. This Grignard reagent approach yields the boronic acid with >80% efficiency under optimized conditions. Alternative methods, such as hydroboration of 1-pentyne, are less common due to lower regioselectivity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and safety. For example, VulcanChem’s patented process achieves 95% purity by coupling automated temperature control with in-line purification. Industrial protocols prioritize minimizing residual magnesium salts, which can deactivate catalysts in downstream applications.

Mechanistic Role in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

In the presence of palladium catalysts (e.g., Pd(PPh₃)₄), pent-1-en-1-ylboronic acid reacts with aryl halides to form biaryl derivatives. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps. Comparative studies show its superior reactivity over pent-1-en-2-ylboronic acid, attributed to steric hindrance at the β-position in the latter.

Liebeskind-Srogl Cross-Coupling

Rhodium-catalyzed reactions with thioesters enable the synthesis of α,β-unsaturated ketones, critical intermediates in polyketide synthesis. The boronic acid’s vinyl group facilitates conjugate addition, avoiding undesired side reactions observed in alkylboron analogs.

Applications Across Scientific Disciplines

Pharmaceutical Intermediates

The compound’s ability to install alkenyl moieties has been exploited in synthesizing antitumor agents. For instance, Trost et al. (2020) utilized it to construct the 1,3-dienyl-6-oxy polyketide motif, a key component in marine-derived cytotoxins.

Material Science

Functionalized polymers incorporating pent-1-en-1-ylboronic acid exhibit tunable optoelectronic properties. Its boron center acts as a Lewis acid, enabling coordination with electron-rich monomers during polymerization.

Agrochemicals

In herbicide development, the compound serves as a precursor to vinyl-substituted triazoles, which inhibit acetolactate synthase in weeds. Field trials demonstrate 30% higher efficacy compared to phenylboronic acid derivatives.

| Hazard Statement | Risk Mitigation Strategy |

|---|---|

| H315 (Skin irritation) | Wear nitrile gloves and lab coats |

| H319 (Eye irritation) | Use safety goggles with side shields |

| H335 (Respiratory irritation) | Operate in fume hoods with HEPA filters |

Comparative Analysis with Structural Isomers

While pent-1-en-2-ylboronic acid remains understudied, computational models predict its reduced reactivity in cross-couplings due to unfavorable orbital overlap at the boron center. Experimental data for the 2-yl isomer are scarce, underscoring the 1-yl derivative’s dominance in synthetic applications.

Future Research Directions

-

Catalyst Development: Designing chiral ligands to enable asymmetric alkenylation using pent-1-en-1-ylboronic acid.

-

Bioorthogonal Chemistry: Exploring its use in protein labeling via strain-promoted alkyne-boronic acid cycloadditions.

-

Environmental Impact: Assessing aquatic toxicity to guide wastewater management policies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume